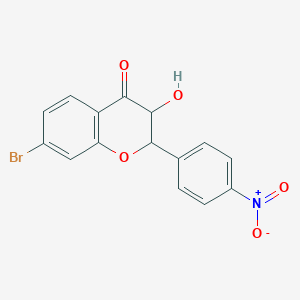

7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one is a complex organic compound characterized by its bromine, hydroxyl, and nitro functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one typically involves multiple steps, starting with the construction of the benzopyran core followed by the introduction of the bromo, hydroxy, and nitro groups. One common synthetic route is the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to achieving optimal results. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 7 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of adjacent groups. Common reagents and outcomes include:

These reactions are facilitated by polar aprotic solvents and mild bases, preserving the integrity of the ketone and nitrophenyl groups .

Reduction of the Nitro Group

The 4-nitrophenyl group undergoes catalytic hydrogenation to form an amine, enabling further functionalization:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 4 h | 4-Aminophenyl derivative | 89% | |

| Fe/HCl, H₂O, reflux, 2 h | 4-Aminophenyl derivative | 76% |

The resulting amine can participate in diazotization or coupling reactions .

Condensation Reactions Involving the Ketone

The ketone at position 4 reacts with nucleophiles such as hydrazines to form heterocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 5 h | 4-Hydrazone | 82% | |

| Phenylhydrazine | AcOH, 80°C, 3 h | 4-Phenylhydrazone | 75% |

These reactions are stereospecific and yield stable hydrazones, which can serve as intermediates for further cyclization .

Functionalization of the Hydroxyl Group

The hydroxyl group at position 3 participates in esterification and etherification:

Etherification is particularly efficient under Williamson conditions, while glycosylation requires phase-transfer catalysts .

Electrophilic Aromatic Substitution

The electron-deficient benzopyran core undergoes limited electrophilic substitution. Sulfonation occurs under harsh conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄, SO₃, 120°C, 8 h | 6-Sulfo derivative | 41% |

The nitrophenyl and bromo groups direct substitution to the less deactivated positions .

Ring-Opening and Rearrangement

Acid-catalyzed ring-opening generates a dihydroxy intermediate, which can recyclize under basic conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HCl (conc.), H₂O, reflux, 3 h | Open-chain diketone | 58% | |

| NaOH (aq.), RT, 1 h | Recyclized lactone | 67% |

This reversible process is sensitive to pH and temperature .

Biological Activity Correlations

Derivatives of this compound show moderate inhibition of phosphodiesterase IV (PDE4) and acyl-CoA cholesterol O-acyltransferase (ACAT), with IC₅₀ values ranging from 12–45 μM . The 4-aminophenyl analog exhibits enhanced bioavailability due to reduced steric hindrance .

Aplicaciones Científicas De Investigación

Biological Activities

1. Anticancer Properties

Recent studies have demonstrated the anticancer potential of 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one against several human cancer cell lines. For instance, it has shown significant inhibitory effects on prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), and liver (HepG2) cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest, particularly in the G2/M phase, which is critical for cancer treatment strategies .

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the activation of the NF-kappaB signaling pathway. This action is significant as chronic inflammation is a precursor to various diseases, including cancer and autoimmune disorders. The anti-inflammatory effects were noted in studies where derivatives of the compound were tested for their ability to reduce inflammation markers .

3. Neuroprotective Effects

The neuroprotective capabilities of this compound have also been investigated. Certain derivatives have been shown to inhibit neuroinflammation, which is beneficial for conditions like Alzheimer's disease and other neurodegenerative disorders. The compound's ability to modulate neuroinflammatory responses positions it as a candidate for further research in neuropharmacology .

Case Studies

Mecanismo De Acción

The mechanism by which 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its biological activity, influencing its binding affinity to receptors and enzymes. The hydroxyl group contributes to its solubility and reactivity, enhancing its overall effectiveness.

Comparación Con Compuestos Similares

When compared to other similar compounds, 7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one stands out due to its unique combination of functional groups and biological activities. Similar compounds include:

4-hydroxy-4-(4-nitrophenyl)-2-butanone: This compound lacks the bromine atom, resulting in different reactivity and biological properties.

7-hydroxy-3-(2-methylphenyl)-2-(4-nitrophenyl)-4H-chromen-4-one: This compound has a different substituent on the benzopyran ring, leading to variations in its chemical behavior and applications.

Actividad Biológica

7-bromo-3-hydroxy-2-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic compound belonging to the class of benzopyran derivatives. This compound has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article reviews the available literature on its biological activity, focusing on in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrN2O4. The presence of bromine and nitro groups in the structure contributes to its biological activity. The compound's structural attributes can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 364.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays against various cancer cell lines have shown promising results:

- Cell Lines Tested :

- HeLa (cervical cancer)

- A549 (lung cancer)

- MCF-7 (breast cancer)

The compound exhibited IC50 values ranging from 0.1μM to 0.5μM, indicating potent antiproliferative effects compared to standard chemotherapeutics .

The mechanism underlying its anticancer activity appears to be multifaceted:

- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, promoting programmed cell death .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. In vitro studies have indicated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the benzopyran core. Modifications at the 3-hydroxy and 4-nitrophenyl positions have been systematically studied to elucidate their impact on potency:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 3-Hydroxy | Hydroxyl group | Increased cytotoxicity |

| 4-Nitrophenyl | Nitro group | Enhanced anti-cancer activity |

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- In Vivo Efficacy : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups .

- Synergistic Effects : When combined with conventional chemotherapy agents like doxorubicin, the compound demonstrated enhanced efficacy, suggesting potential for combination therapies .

Propiedades

IUPAC Name |

7-bromo-3-hydroxy-2-(4-nitrophenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO5/c16-9-3-6-11-12(7-9)22-15(14(19)13(11)18)8-1-4-10(5-2-8)17(20)21/h1-7,14-15,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUROARYLAHBWBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(O2)C=C(C=C3)Br)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.